2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-b]pyridazine core. The compound is substituted at the 2-position of the imidazole ring with a methyl group and at the 6-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 3-(2-methyl-1,3-thiazol-4-yl)phenyl group, introducing a heteroaromatic thiazole ring into the structure.
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-9-23-17(19-11)7-6-15(22-23)18(24)21-14-5-3-4-13(8-14)16-10-25-12(2)20-16/h3-10H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRRYXMVWQVKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
YPC Series (Yakult Honsha)
- Examples : YPC-21440, YPC-21817 ().
- Core Structure : Imidazo[1,2-b]pyridazine.
- Key Substituents :
- Thiazolidine-2,4-dione moiety at the 6-position (via a Z-configured methylene linker).
- Piperazinyl groups with variable alkyl chains (e.g., methyl, ethyl, decyl) on the phenyl ring.
- Therapeutic Focus : Pan-Pim kinase inhibitors, investigated for oncology applications.
- The thiazole ring in the target compound may enhance selectivity for kinases with hydrophobic binding pockets compared to the piperazine-derived solubility-enhancing groups in YPC analogs .
Antimalarial Imidazopyridazines ()
- Examples : Compound 39 (), Diarylated derivatives ().
- Core Structure : Imidazo[1,2-b]pyridazine.
- Key Substituents: Fluoropyridinyl amino groups (e.g., 3-fluoropyridin-2-yl) and cyclohexyl-pyrrolidinyl amines. Sulfonyl/sulfinyl groups on the phenyl ring.
- Therapeutic Focus : Optimization for Plasmodium falciparum inhibition.
- Comparison :
- The target compound lacks the sulfonyl/sulfinyl groups, which in antimalarial analogs improve solubility and parasite membrane penetration.
- Fluorine atoms in antimalarial compounds enhance electronegativity and binding affinity, whereas the target’s methyl-thiazole may prioritize steric bulk for target engagement .
LY2784544 (Gandotinib) ()
- Core Structure : Imidazo[1,2-b]pyridazine.
- Key Substituents :
- 4-Chloro-2-fluorobenzyl group at the 3-position.
- Morpholinylmethyl and 5-methyl-1H-pyrazol-3-yl groups.
- Therapeutic Focus : Antineoplastic (JAK2 inhibitor).
- Comparison :
- Gandotinib’s morpholine and pyrazole groups enhance solubility and kinase selectivity, whereas the target’s thiazole and carboxamide may favor different ATP-binding pocket interactions.
- Molecular weight: Gandotinib (469.94 g/mol) is heavier due to its complex substituents, which could impact bioavailability compared to the target compound .
Data Table: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Therapeutic Area | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 2-methyl, 6-carboxamide, 3-(2-methylthiazol-4-yl)phenyl | Not reported | Hypothetical: Oncology | Thiazole for hydrophobic interactions; carboxamide for H-bonding. |
| YPC-21440 | Imidazo[1,2-b]pyridazine | Thiazolidine-2,4-dione, 4-(4-methylpiperazinyl)phenyl | Not reported | Oncology (Kinase inhibition) | Thiazolidinedione for electrophilic reactivity; piperazine for solubility. |
| Compound 39 (Antimalarial) | Imidazo[1,2-b]pyridazine | 3-Fluoropyridin-2-yl, trans-4-pyrrolidinylcyclohexyl | Not reported | Antimalarial | Fluorine enhances binding; pyrrolidine improves membrane penetration. |
| LY2784544 (Gandotinib) | Imidazo[1,2-b]pyridazine | 4-Chloro-2-fluorobenzyl, morpholinylmethyl, 5-methylpyrazole | 469.94 | Antineoplastic (JAK2) | Chloro-fluorobenzyl for kinase selectivity; morpholine for solubility. |
Research Findings and Implications
- Activity Modulation : Substitution at the 6-position (carboxamide vs. thiazolidinedione or amine) critically influences target engagement. Carboxamides, as in the target compound, may reduce off-target reactivity compared to YPC’s thiazolidinediones .
- Solubility and Bioavailability : Piperazinyl (YPC) and morpholinyl (Gandotinib) groups enhance aqueous solubility, whereas the target’s thiazole may require formulation optimization (e.g., DMSO/glucose vehicles as in ) for in vivo efficacy .
- Therapeutic Potential: The target’s structure aligns more closely with kinase inhibitors (e.g., Gandotinib) than antimalarials, suggesting possible utility in oncology pending further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
